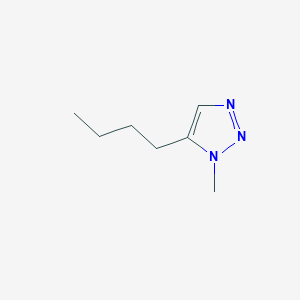
3-Amino-4-(2'-iodo-2-biphenylyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid: is an organic compound that features an amino group, an iodo-substituted biphenyl group, and a butyric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: For industrial production, the process needs to be scalable and cost-effective. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the iodo group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodo group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-(4-biphenylyl)butyric Acid: Lacks the iodo group, which may affect its reactivity and biological activity.
3-Amino-4-[4’-(methylsulfonyl)-2-biphenylyl]butyric Acid: Contains a methylsulfonyl group instead of an iodo group, leading to different chemical properties and applications.
Uniqueness: The presence of the iodo group in 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid makes it unique compared to its analogs. This group can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity.
Eigenschaften
Molekularformel |
C16H16INO2 |
|---|---|
Molekulargewicht |
381.21 g/mol |
IUPAC-Name |
3-amino-4-[2-(2-iodophenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H16INO2/c17-15-8-4-3-7-14(15)13-6-2-1-5-11(13)9-12(18)10-16(19)20/h1-8,12H,9-10,18H2,(H,19,20) |
InChI-Schlüssel |
RVQAFELBKJKDDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)


![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)




